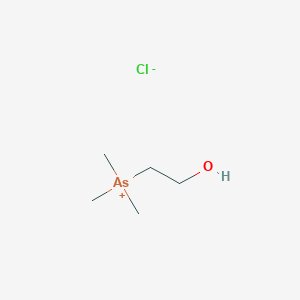
(2-Hydroxyethyl)(trimethyl)arsanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)(trimethyl)arsanium chloride: is an organoarsenic compound with the molecular formula C5H14AsClOThis compound is characterized by the presence of an arsonium ion, where the central nitrogen atom in choline is replaced by arsenic . It is a quaternary arsonium salt and is structurally similar to choline, a vital nutrient for humans and many other organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)(trimethyl)arsanium chloride typically involves the reaction of trimethylarsine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3As+CH2CH2O→(CH3)3AsCH2CH2OH
The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyethyl)(trimethyl)arsanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert it back to trimethylarsine.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under mild conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Trimethylarsine.
Substitution: Various substituted arsonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Hydroxyethyl)(trimethyl)arsanium chloride is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds .
Biology: The compound is studied for its role as a marine metabolite and its presence in various marine organisms . It is also investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the field of antimicrobial agents .
Industry: In industry, the compound is used in the production of specialized chemicals and as an intermediate in the synthesis of other organoarsenic compounds .
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)(trimethyl)arsanium chloride involves its interaction with cellular components. As a quaternary arsonium salt, it can interact with negatively charged biomolecules, disrupting their normal function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Arsenocholine: Similar in structure but with different biological roles.
Trimethylarsine oxide: Another organoarsenic compound with distinct chemical properties.
Tetramethylarsonium chloride: A quaternary arsonium salt with a different alkyl group arrangement.
Uniqueness: (2-Hydroxyethyl)(trimethyl)arsanium chloride is unique due to its structural similarity to choline, which allows it to interact with biological systems in ways that other organoarsenic compounds cannot. Its specific chemical properties and reactivity also make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
84796-08-7 |
|---|---|
Molekularformel |
C5H14AsClO |
Molekulargewicht |
200.54 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)arsanium;chloride |
InChI |
InChI=1S/C5H14AsO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCPUXMZXKJJWTL-UHFFFAOYSA-M |
Kanonische SMILES |
C[As+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
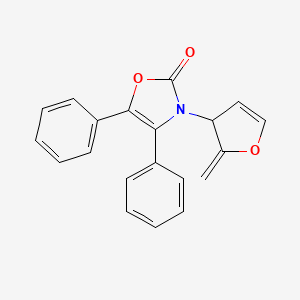
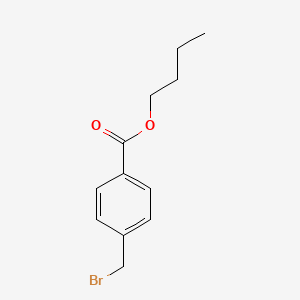

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
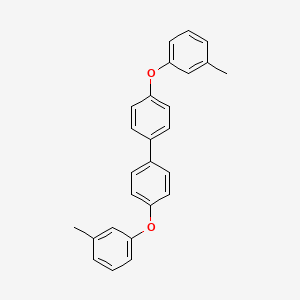

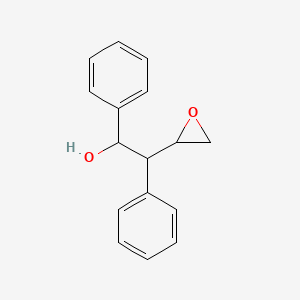
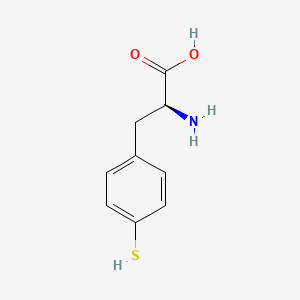
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
